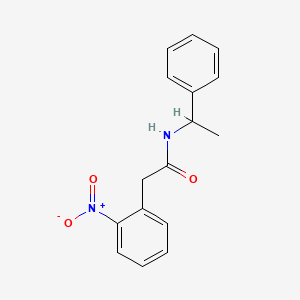![molecular formula C18H19FN4 B5223619 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5223619.png)
2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine, also known as FUB-APINACA, is a synthetic cannabinoid that was first identified in 2013. It is a potent agonist of the CB1 and CB2 receptors, and has been found to have a high affinity for these receptors. FUB-APINACA has been used in scientific research to investigate the mechanisms of action of synthetic cannabinoids, as well as their potential therapeutic applications.
Mécanisme D'action
2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a key role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function. Synthetic cannabinoids like 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine can activate these receptors, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine has been found to have a wide range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and alter pain sensitivity in animal models. 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine has also been found to have anti-inflammatory effects, and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the mechanisms of action of synthetic cannabinoids, and for studying the effects of these compounds on the endocannabinoid system. However, one limitation of using 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine in lab experiments is its potential to cause adverse effects in animal models, such as hypothermia and decreased locomotor activity.
Orientations Futures
There are many potential future directions for research on 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of inflammatory diseases and other conditions. Finally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and on overall health.
Méthodes De Synthèse
The synthesis of 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine involves the reaction of 2-(3-pyridyl)pyrazine with 1-(5-fluoropentyl)-1H-pyrazole-3-carboxylic acid, followed by esterification and deprotection. The resulting product is a white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine has been used extensively in scientific research to investigate the mechanisms of action of synthetic cannabinoids. It has been found to be a potent agonist of the CB1 and CB2 receptors, and has been used as a tool to study the effects of synthetic cannabinoids on these receptors. 2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine has also been used to investigate the pharmacokinetics and metabolism of synthetic cannabinoids in vivo.
Propriétés
IUPAC Name |
2-[3-[1-(5-fluoropentyl)pyrazol-3-yl]phenyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c19-8-2-1-3-11-23-12-7-17(22-23)15-5-4-6-16(13-15)18-14-20-9-10-21-18/h4-7,9-10,12-14H,1-3,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUJJIVYOUBSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN=C2)C3=NN(C=C3)CCCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-benzylmalonamide](/img/structure/B5223544.png)
![2-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5223557.png)
![1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5223567.png)

![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5223581.png)


![4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5223600.png)



